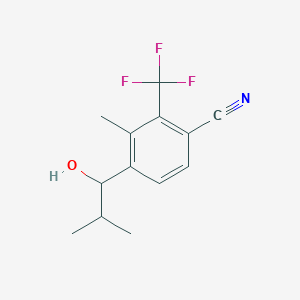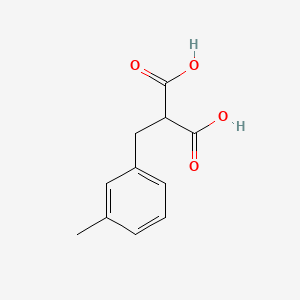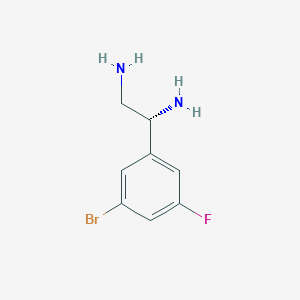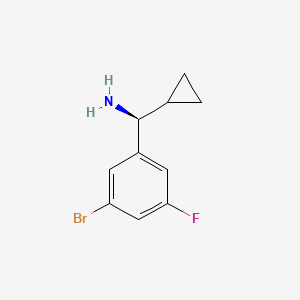![molecular formula C13H12N2O4 B13046954 (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structural features, including a nitro group at the 6th position and a carboxylic acid group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Doebner hydrogen-transfer reaction, which is used to synthesize substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts such as BF3·THF in solvents like MeCN (acetonitrile) has been reported to improve yields and reaction efficiency . The reaction conditions, including temperature and reagent concentrations, are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents such as potassium permanganate (KMnO4). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
Chemistry
In chemistry, (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an inhibitor of various enzymes. For example, quinoline derivatives have been investigated for their ability to inhibit alkaline phosphatases, which are important in various physiological processes .
Medicine
In medicine, quinoline derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as antibacterial, antifungal, antiviral, and antitumor agents .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
作用機序
The mechanism of action of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives have been shown to inhibit enzymes such as alkaline phosphatases by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the nitro group at the 6th position.
8-nitroquinoline: Another quinoline derivative with a nitro group at the 8th position instead of the 6th position.
Uniqueness
The uniqueness of (3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |
InChIキー |
MUJMYRTUDRUYBU-GMEUVTARSA-N |
異性体SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
正規SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
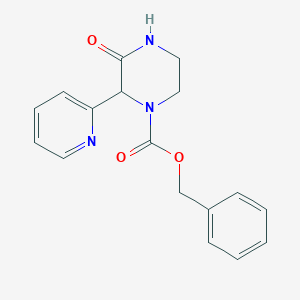
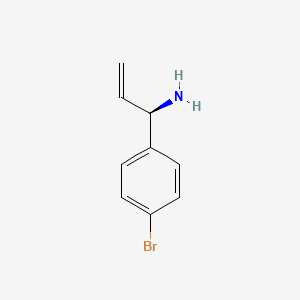


![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
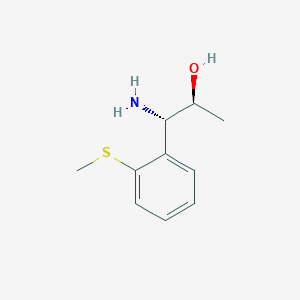
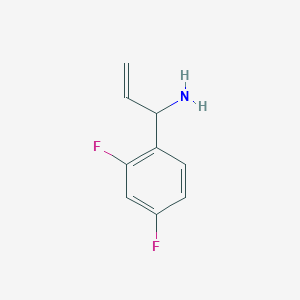
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
